4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate
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Overview
Description
4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes both ester and imine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate typically involves a multi-step process. One common method is the condensation reaction between 4-(propanoyloxy)benzaldehyde and 4-aminophenyl pentanoate in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol and carboxylic acid moieties. The imine group can interact with nucleophiles, leading to the formation of various adducts. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Isopropyl benzoate: An ester with a similar aromatic structure, used in perfumes.
Uniqueness
4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate is unique due to its combination of ester and imine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
53116-83-9 |
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Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[4-[(4-propanoyloxyphenyl)iminomethyl]phenyl] pentanoate |
InChI |
InChI=1S/C21H23NO4/c1-3-5-6-21(24)26-18-11-7-16(8-12-18)15-22-17-9-13-19(14-10-17)25-20(23)4-2/h7-15H,3-6H2,1-2H3 |
InChI Key |
FUSXTLWZPKXIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)CC |
Origin of Product |
United States |
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